molecular formula C11H19N3O2S B3211917 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide CAS No. 1094797-87-1

1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide

Cat. No. B3211917
M. Wt: 257.35 g/mol
InChI Key: FKXVTCZQUZJNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s functional groups, isomers, and stereochemistry are also described.



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product.



Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the compound’s functional groups, stereochemistry, and molecular conformation.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and with different catalysts. The products of these reactions can provide information about the compound’s reactivity and mechanism of reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be measured experimentally and are often used to identify and characterize the compound.


Safety And Hazards

The safety and hazards of a compound are determined by its toxicity, flammability, and reactivity. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions could involve further studies to better understand the compound’s properties, synthesis of analogs to improve its properties, or development of new applications for the compound.


Please note that the above is a general approach and the specific details would depend on the particular compound being studied. For “1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide”, more specific information might be available in scientific literature or databases. If you have access to these resources, they could be very helpful. If you need help understanding any information you find, feel free to ask!


properties

IUPAC Name

1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXVTCZQUZJNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
Reactant of Route 3
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
Reactant of Route 6
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.